4-TERT-BUTYL-N-(4-{[4-(4-TERT-BUTYLBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE
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Overview
Description
4-TERT-BUTYL-N-(4-{[4-(4-TERT-BUTYLBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE is a complex organic compound characterized by its multiple tert-butyl and benzamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-(4-{[4-(4-TERT-BUTYLBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the catalytic hydrogenation of 4-tert-butylphenol followed by acetylation of the resulting 4-tert-butylcyclohexanol . The reaction conditions often require specific catalysts such as Raney nickel or rhodium-carbon to achieve high yields of the desired isomers.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-(4-{[4-(4-TERT-BUTYLBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-TERT-BUTYL-N-(4-{[4-(4-TERT-BUTYLBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-(4-{[4-(4-TERT-BUTYLBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-TERT-BUTYL-N-(4-NITROPHENYL)BENZAMIDE
- 4-TERT-BUTYL-N-(3-NITROPHENYL)BENZAMIDE
- 4-TERT-BUTYL-N-(1-NAPHTHYL)BENZAMIDE
Uniqueness
4-TERT-BUTYL-N-(4-{[4-(4-TERT-BUTYLBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-tert-butyl-N-[4-[[4-[(4-tert-butylbenzoyl)amino]cyclohexyl]methyl]cyclohexyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H50N2O2/c1-34(2,3)28-15-11-26(12-16-28)32(38)36-30-19-7-24(8-20-30)23-25-9-21-31(22-10-25)37-33(39)27-13-17-29(18-14-27)35(4,5)6/h11-18,24-25,30-31H,7-10,19-23H2,1-6H3,(H,36,38)(H,37,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFRJLWHLDTFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCC(CC2)CC3CCC(CC3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H50N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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